2-(ethoxymethyl)-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(ethoxymethyl)-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine" belongs to a class of heterocyclic compounds known for their complex structure and potential biological activities. Heterocyclic chemistry is a central part of organic chemistry and pharmaceuticals, as many drugs are heterocyclic compounds.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, including condensations, cyclizations, and functional group transformations. A general approach might involve the synthesis of azetidine and piperidine precursors, followed by their incorporation into the pyrimidoazepine framework through a series of cyclization reactions (Fesenko et al., 2017; Kaneko et al., 1986)(Fesenko, Grigoriev, & Shutalev, 2017)(Kaneko, Katagiri, Sato, Muto, Sakamoto, Saikawa, Naito, & Saito, 1986).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including azetidine and piperidine, linked to a pyrimidoazepine core. These structures are often confirmed by spectroscopic methods such as NMR and mass spectrometry, and crystallographic analysis for precise structural determination (Schramm, Dediu, Oeser, & Müller, 2006)(Schramm, Dediu, Oeser, & Müller, 2006).
Chemical Reactions and Properties
Heterocyclic compounds like this one can undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring expansions. The specific functional groups present in the molecule dictate its reactivity and the types of reactions it can participate in. The ethoxymethyl and azetidinyl groups, for instance, might be involved in reactions with nucleophiles or electrophiles, respectively (Saito, Mukai, & Iida, 1986)(Saito, Mukai, & Iida, 1986).
Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, such as pyrrolidine, piperidine, and azepine derivatives, are crucial in the development of therapeutic agents. These structures are commonly found in bioactive molecules and approved drugs. They serve as chiral auxiliaries and ligands in asymmetric synthesis, highlighting their importance in drug discovery and medicinal chemistry. For instance, enantioselective methods to functionalize the α-methylene C–H bonds of these systems have significant implications in pharmaceutical research, potentially offering pathways for the synthesis of novel therapeutic agents (Jain et al., 2016).
Synthetic Methodologies
The synthesis and modification of heterocyclic compounds are central to developing new pharmaceuticals and materials. For example, studies on the synthesis of 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine demonstrate the versatility of heterocyclic chemistry in creating intermediates for further pharmaceutical exploration (Kimura & Morosawa, 1979). Such synthetic methodologies enable the construction of complex molecular architectures, which are essential for the discovery and development of new drugs.
properties
IUPAC Name |
2-(ethoxymethyl)-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O/c1-3-26-14-19-22-18-8-10-21-9-7-17(18)20(23-19)24-12-16(13-24)25-11-5-4-6-15(25)2/h15-16,21H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHERDSDZVQBHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(CCNCC2)C(=N1)N3CC(C3)N4CCCCC4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.